N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a planar pyrazole core substituted with a 4-(2-methylpropyl)phenyl group at position 3 and a hydrazide moiety linked to a 4-hydroxy-3-methoxyphenyl ethylidene group .
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-14(2)11-16-5-7-17(8-6-16)19-13-20(26-25-19)23(29)27-24-15(3)18-9-10-21(28)22(12-18)30-4/h5-10,12-14,28H,11H2,1-4H3,(H,25,26)(H,27,29)/b24-15+ |
InChI Key |
ADFXBWFWWSOPEM-BUVRLJJBSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of pyrazole derivatives, including N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. For instance, a study demonstrated that pyrazole compounds could enhance antioxidant enzyme activities while decreasing lipid peroxidation levels .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that certain pyrazole-based compounds can induce apoptosis in colorectal cancer cells, suggesting their potential as therapeutic agents in cancer treatment .
Anti-inflammatory Effects
In addition to antioxidant and anticancer activities, pyrazole derivatives have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes has been observed, making them promising candidates for treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective properties of pyrazoles have garnered attention in recent years. Studies suggest that these compounds can protect neuronal cells from damage induced by oxidative stress, which is a contributing factor in neurodegenerative diseases .
Case Study 1: Antioxidant Activity Assessment
A study conducted on a series of pyrazole derivatives, including the target compound, utilized the DPPH radical scavenging assay to evaluate antioxidant activity. The results indicated that several derivatives exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on colorectal carcinoma cell lines revealed that certain pyrazole derivatives led to a marked decrease in cell viability, suggesting their potential as anticancer agents. The mechanisms involved apoptosis induction and cell cycle arrest .
Case Study 3: Anti-inflammatory Mechanism Exploration
Research into the anti-inflammatory mechanisms showed that pyrazole compounds could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. This inhibition was linked to reduced production of inflammatory mediators .
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Carbohyrazide Derivatives
Key Observations :
- The 4-hydroxy-3-methoxyphenyl group in the target compound distinguishes it from analogs with non-polar or single-substituted aromatic rings (e.g., biphenyl or methoxyphenyl). This substitution likely enhances hydrogen-bonding interactions with biological targets .
Pharmacological Activity Comparison
Key Findings :
- The 4-hydroxy-3-methoxyphenyl group in the target compound may synergize with the pyrazole core to enhance central analgesic activity , similar to compound 5b in , which showed potent peripheral effects.
- Thienyl-substituted analogs (e.g., ) may exhibit improved antimicrobial activity due to increased hydrophobicity, whereas the target compound’s hydroxyl group could favor anti-inflammatory applications .
Physicochemical and Computational Insights
Table 3: Computational and Spectroscopic Data
Key Insights :
Biological Activity
N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula: CHNO. Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of hydroxyl and methoxy groups on the phenyl rings enhances its solubility and reactivity, potentially influencing its biological effects.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative analysis, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at similar concentrations .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively documented. In vitro studies have revealed that various pyrazole compounds exhibit activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium tuberculosis . The presence of hydrophobic substituents in the structure appears to enhance antimicrobial activity significantly.
3. Anticancer Properties
The anticancer potential of pyrazole derivatives is another area of active investigation. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, derivatives have shown promise in inhibiting tumor growth in animal models by targeting specific cancer cell lines .
Case Study 1: Synthesis and Evaluation
A study synthesized several pyrazole derivatives and evaluated their biological activities. Among them, one derivative exhibited a notable reduction in edema in carrageenan-induced rat paw models, indicating strong anti-inflammatory properties . The study utilized ibuprofen as a control and found that some pyrazole derivatives outperformed ibuprofen in reducing inflammation.
Case Study 2: Antimicrobial Testing
In another investigation, a series of pyrazole compounds were tested against common pathogens. The results indicated that certain derivatives had significant antibacterial activity with inhibition zones measuring over 20 mm against C. albicans and E. coli. These findings suggest that modifications to the pyrazole scaffold can lead to enhanced antimicrobial properties .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
